N-(3-Methylphenyl)-N'-cyanobenzamidine
Description
N-(3-Methylphenyl)-N'-cyanobenzamidine (Fig. 1) is a benzamidine derivative characterized by a cyano group (-CN) attached to the amidine moiety and a 3-methylphenyl substituent. It is synthesized via the reaction of the ethyl ester of N-cyanobenzimidic acid with 3-methylphenylamine (m-toluidine) . This compound exhibits antiviral activity and demonstrates moderate stability under physiological conditions, making it suitable for biotransformation studies. Hydrolysis under acidic or basic conditions yields products such as m-toluidine, benzoic acid, and benzoylurea, but it remains stable enough to avoid significant degradation during in vivo experiments . Metabolites identified in rats include hydroxylated derivatives (e.g., 3-hydroxymethyl and 3-methyl-5-hydroxy compounds) and their conjugates, indicating phase I and II metabolic pathways .
Properties
CAS No. |
80949-07-1 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-cyano-N'-(3-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H13N3/c1-12-6-5-9-14(10-12)18-15(17-11-16)13-7-3-2-4-8-13/h2-10H,1H3,(H,17,18) |
InChI Key |
DZNNMIHFDCVOID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)NC#N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)NC#N |
Other CAS No. |
80949-07-1 |
Synonyms |
N-(3-methylphenyl)-N'-cyanobenzamidine NMPCB |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituted Benzamidines and Amides
N-(3-Chlorophenethyl)-4-nitrobenzamide ():
- Structural features: Contains a nitro (-NO₂) group and chlorophenethyl chain.
- Comparison: The nitro group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the cyano group in N-(3-Methylphenyl)-N'-cyanobenzamidine. This difference influences their respective biological targets and metabolic stability .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
- Structural features : Benzamide with a hydroxylated tertiary alcohol side chain.
- Comparison: The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a property absent in this compound due to its amidine-cyano structure. This highlights divergent applications: catalysis vs. antiviral activity .
N-(4-Chlorophenyl)-N'-(3-methylphenyl)succinamide ():
- Structural features : Contains a succinamide linker and chlorophenyl/methylphenyl groups.
- Crystallographic studies show dihedral angles between aromatic rings and adjacent NH–C(O) segments (16.6°–22.8°), suggesting conformational flexibility similar to amidine derivatives .
Cyano-Substituted Derivatives
- Structural features: Cyano groups are intermediates in synthesizing N-hydroxy derivatives.
- Comparison: The cyano group in this compound enhances metabolic stability compared to N-hydroxy derivatives, which are prone to redox cycling .
3-Chloro-N-phenyl-phthalimide ():
- Structural features : Phthalimide core with chloro and phenyl substituents.
- Comparison: While both compounds contain aromatic and electron-withdrawing groups (cyano vs. chloro), the phthalimide is used in polymer synthesis, contrasting with the antiviral focus of benzamidines. The chloro substituent in phthalimides also increases lipophilicity, affecting solubility .
Pesticide and Agrochemical Analogues
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ():
- Structural features : Trifluoromethyl (-CF₃) and isopropoxy groups.
- Comparison: Flutolanil’s trifluoromethyl group enhances pesticidal activity via increased membrane permeability, whereas the cyano group in this compound contributes to hydrogen-bonding interactions in antiviral mechanisms .
Stability and Reactivity Profiles
Crystallographic and Conformational Differences
- This compound: No direct crystallographic data is provided, but related succinamide derivatives () show antiperpendicular arrangements of N–H and C=O bonds, with dihedral angles between aromatic rings and aliphatic segments (16.6°–22.8°) .
- N-(3-Methylphenyl)succinimide (): Non-planar structure with a 52.5° tilt between benzene and pyrrolidine rings, contrasting with the planar amidine-cyano system in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
